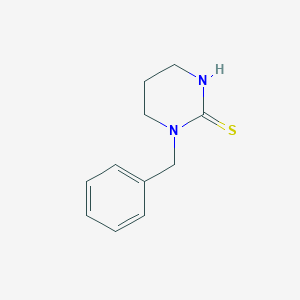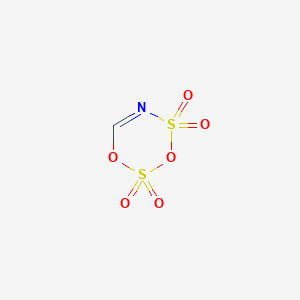
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone is a chemical compound that belongs to the class of heterocyclic compounds. It contains sulfur and oxygen atoms within its ring structure, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone typically involves the reaction of sulfur-containing precursors with oxygen donors under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Scientific Research Applications
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive nature.
Mechanism of Action
The mechanism by which 2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Phenothiazine: Contains an additional benzene ring and is known for its use in antipsychotic medications.
Benzothiazole: Another sulfur and nitrogen-containing heterocycle with applications in dyes and pharmaceuticals.
Uniqueness
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone stands out due to its specific arrangement of sulfur and oxygen atoms, which imparts unique reactivity and stability. This makes it a valuable compound for various specialized applications in research and industry.
Properties
CAS No. |
61103-60-4 |
|---|---|
Molecular Formula |
CHNO6S2 |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
1,3,2,4,5-dioxadithiazine 2,2,4,4-tetraoxide |
InChI |
InChI=1S/CHNO6S2/c3-9(4)2-1-7-10(5,6)8-9/h1H |
InChI Key |
HMYCKWOSOPKWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NS(=O)(=O)OS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
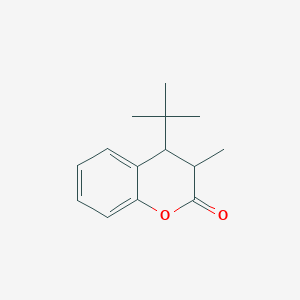
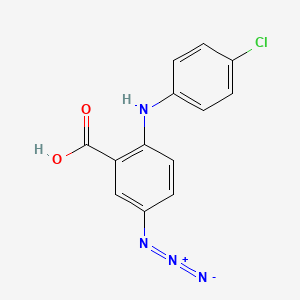

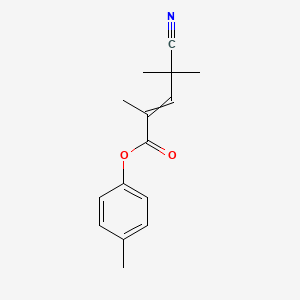
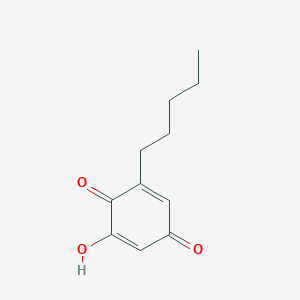


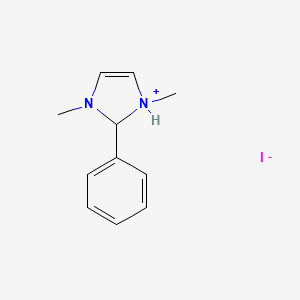

![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
